3-Bromo-5-chloro-2,6-dihydroxybenzoic acid
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Overview
Description
3-Bromo-5-chloro-2,6-dihydroxybenzoic acid is an organic compound belonging to the class of salicylic acids It is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid typically involves the bromination and chlorination of 2,6-dihydroxybenzoic acid. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to ensure selective substitution at the desired positions on the benzoic acid ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2,6-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydroxybenzoic acid.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: 2,6-Dihydroxybenzoic acid and its derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-chloro-2,6-dihydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity and binding affinity to these targets, leading to various biological effects. The hydroxyl groups play a crucial role in hydrogen bonding and stabilization of the compound within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-hydroxybenzoic acid
- 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid
- 3-Bromo-2-chlorobenzoic acid
Uniqueness
3-Bromo-5-chloro-2,6-dihydroxybenzoic acid is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups on the benzoic acid ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H4BrClO4 |
---|---|
Molecular Weight |
267.46 g/mol |
IUPAC Name |
3-bromo-5-chloro-2,6-dihydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrClO4/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,10-11H,(H,12,13) |
InChI Key |
AJSVSHDVMDXRFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)C(=O)O)O)Cl |
Origin of Product |
United States |
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